2-Chloro-3-(2-methoxypyridin-3-yl)pyrazine
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Overview
Description
2-Chloro-3-(2-methoxypyridin-3-yl)pyrazine is a heterocyclic compound that contains both pyrazine and pyridine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine and methoxy groups in its structure can influence its reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(2-methoxypyridin-3-yl)pyrazine can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyrazine under palladium catalysis . The reaction conditions are generally mild and can be carried out in the presence of a base such as potassium carbonate in a solvent like ethanol or water.
Industrial Production Methods
For industrial-scale production, the synthesis may involve optimizing the reaction conditions to increase yield and reduce costs. This could include using more efficient catalysts, recycling solvents, and employing continuous flow reactors to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(2-methoxypyridin-3-yl)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions like the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazine derivatives, while coupling reactions can produce more complex heterocyclic compounds.
Scientific Research Applications
2-Chloro-3-(2-methoxypyridin-3-yl)pyrazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(2-methoxypyridin-3-yl)pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, influencing their activity. The presence of the chlorine and methoxy groups can affect its binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-methylpyrazine: Similar in structure but lacks the methoxy group, which can influence its reactivity and applications.
2-Methoxypyrazine:
Uniqueness
2-Chloro-3-(2-methoxypyridin-3-yl)pyrazine is unique due to the combination of chlorine and methoxy groups in its structure, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in chemistry, biology, and materials science.
Properties
IUPAC Name |
2-chloro-3-(2-methoxypyridin-3-yl)pyrazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-15-10-7(3-2-4-14-10)8-9(11)13-6-5-12-8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTYHBOLHZSOTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C2=NC=CN=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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